3-Chlorotetrahydrofuran

描述

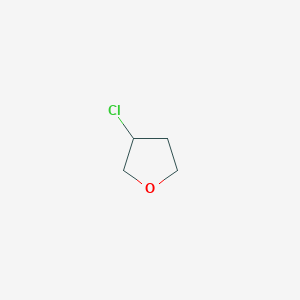

3-Chlorotetrahydrofuran: is an organic compound with the molecular formula C4H7ClO and a molecular weight of 106.55 g/mol . It is a chlorinated derivative of tetrahydrofuran, a five-membered ring ether. This compound is characterized by the presence of a chlorine atom at the third position of the tetrahydrofuran ring . It is a colorless to pale yellow liquid with a boiling point of approximately 151°C .

准备方法

Synthetic Routes and Reaction Conditions: 3-Chlorotetrahydrofuran can be synthesized through various methods. One common method involves the chlorination of tetrahydrofuran. This process typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of tetrahydrofuran with hydrochloric acid in the presence of a catalyst. This method ensures high yield and purity of the product . The reaction is typically carried out at elevated temperatures and pressures to optimize the reaction rate and efficiency .

化学反应分析

Hydrogenation to Tetrahydrofuran (THF)

3-CTHF undergoes catalytic hydrogenation to yield tetrahydrofuran, a widely used solvent and polymer intermediate.

Reaction Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | 10% Pd/C or Rh/C | |

| Temperature | 50–250°C | |

| Pressure | 147–2000 psia | |

| Byproducts | 2,3- and 2,5-dihydrofurans |

This reaction proceeds via dechlorination and saturation of the furan ring. Excess base (e.g., NaOH) neutralizes HCl byproducts, maintaining a pH of 6–8 for optimal yield .

Base-Induced Dehydrohalogenation

Treatment with Group IA/IIA bases (e.g., NaOH, Ca(OH)₂) generates dihydrofurans.

Key Findings

-

At 25–200°C, 3-CTHF eliminates HCl to form 2,3-dihydrofuran or 2,5-dihydrofuran .

-

Excess base (>1.1 equivalents per mole) increases dihydrofuran formation .

Example Reaction

Ring-Opening Reactions

3-CTHF participates in nucleophilic substitutions due to its strained ether structure.

Reaction with Amines

This pathway is utilized in synthesizing 3-aminomethyl-THF, a precursor for bioactive molecules .

Photochemical Functionalization

Under Ni-catalyzed photoredox conditions, 3-CTHF undergoes α-oxy C(sp³)-H arylation.

Conditions and Outcomes

| Catalyst | Light Source | Product | Yield | Source |

|---|---|---|---|---|

| Ni(II)/Ir | Visible light | 3-Aryl-tetrahydrofuran | 71–89% |

This method enables late-stage functionalization of pharmaceutical intermediates .

Chlorine Radical Elimination

In photoredox reactions, 3-CTHF acts as a chlorine radical source for cross-coupling.

Mechanism

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

3-Chlorotetrahydrofuran serves as a crucial intermediate in the synthesis of diverse organic compounds. Its reactivity allows it to participate in various chemical reactions, leading to the formation of tetrahydrofuran derivatives and other functionalized compounds. This includes:

- Substitution Reactions : Formation of tetrahydrofuran derivatives with various functional groups.

- Oxidation Reactions : Conversion into lactones or other oxidized compounds.

- Reduction Reactions : Yielding tetrahydrofuran or reduced derivatives.

Biological Research

Role in Enzyme Mechanisms

In biological studies, this compound is utilized to investigate enzyme mechanisms due to its ability to mimic substrate interactions. It acts as a building block for biologically active molecules, facilitating the study of enzyme-catalyzed reactions and their pathways. This application is particularly relevant in drug discovery and development.

Pharmaceutical Applications

Precursor for Drug Synthesis

this compound is employed as a precursor in the synthesis of several pharmaceutical agents. Its derivatives have been investigated for their potential as anti-inflammatory and analgesic drugs. For instance, compounds derived from this compound have demonstrated significant antiproliferative activity against various tumor cells, indicating their potential as therapeutic agents .

Industrial Uses

Production of Polymers and Resins

In industrial applications, this compound is used in the production of specialty polymers and resins. These materials are essential for creating durable coatings and adhesives that withstand environmental factors, enhancing product longevity and performance .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of compounds synthesized from this compound derivatives. The results indicated that these compounds effectively induced apoptosis in non-small cell lung cancer (NSCLC) cells through specific signaling pathways, showcasing their potential as anticancer agents .

Case Study 2: Agrochemical Development

Research has explored the use of this compound in developing agrochemicals, including herbicides and fungicides. These formulations aim to enhance crop protection and yield, contributing to agricultural sustainability .

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for tetrahydrofuran derivatives; involved in substitution, oxidation, reduction |

| Biological Research | Investigates enzyme mechanisms; building block for bioactive molecules |

| Pharmaceuticals | Precursor for anti-inflammatory and analgesic drugs; antiproliferative properties |

| Industrial Uses | Production of polymers and resins for coatings and adhesives |

作用机制

The mechanism of action of 3-Chlorotetrahydrofuran involves its interaction with various molecular targets and pathways. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups . This reactivity makes it a valuable intermediate in organic synthesis and chemical transformations .

相似化合物的比较

Tetrahydrofuran (THF): A parent compound without the chlorine atom.

2-Chlorotetrahydrofuran: A positional isomer with the chlorine atom at the second position.

3-Hydroxytetrahydrofuran: A hydroxylated derivative with a hydroxyl group at the third position.

Uniqueness of 3-Chlorotetrahydrofuran:

生物活性

3-Chlorotetrahydrofuran is a chlorinated derivative of tetrahydrofuran, a cyclic ether known for its utility in organic synthesis and biological applications. This article explores the biological activity of this compound, focusing on its antiviral properties, cytotoxic effects, and potential applications in medicinal chemistry.

This compound has the molecular formula CHClO and a molecular weight of approximately 110.55 g/mol. Its structure features a tetrahydrofuran ring with a chlorine atom substituted at the third carbon position, which influences its reactivity and biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds derived from this compound. One notable investigation examined the compound 2-(this compound-2-yl)-4-tosyl-5-(perfluoropropyl)-1,2,3-triazole (G29) , which demonstrated significant anti-adenoviral activity.

Study Findings

- Inhibition of Adenovirus : G29 was found to suppress the reproduction of human adenovirus type 5 (HAdV-5) by approximately 50% at concentrations of 37 μg/mL . The compound also inhibited the formation of adenoviral inclusion bodies by 84–90% and reduced apoptotic cell counts by 11% during infection .

- Cell Cycle Impact : Flow cytometric analysis indicated that G29 altered the cell cycle dynamics in infected cells, reducing the number of cells in the S phase by 21–42% , thereby normalizing cellular functions disrupted by adenoviral infection .

Cytotoxicity Studies

In addition to its antiviral effects, this compound derivatives have been evaluated for cytotoxicity against various cancer cell lines. A study involving nucleoside analogs containing fragments of this compound reported high selectivity indices for certain compounds, indicating their potential as therapeutic agents against Epstein-Barr virus (EBV) and other malignancies .

Table 1: Cytotoxicity Results

| Compound | Cell Line Tested | IC (µM) | Selectivity Index |

|---|---|---|---|

| 4a | EBV-Infected | 15 | 10 |

| 4b | HeLa | 20 | 8 |

| 5b | A549 | 25 | 6 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound's structure allows it to fit into active sites of enzymes and receptors, modulating their activity. For instance, the presence of the chlorine atom can enhance binding affinity through hydrogen bonding interactions .

Case Studies

Several case studies have explored the applications of this compound in drug development:

- Antiviral Drug Development : Research on G29 has paved the way for developing new antiviral agents targeting adenoviral infections, highlighting the importance of modifying existing compounds to enhance efficacy .

- Cancer Therapeutics : The incorporation of this compound into nucleoside analogs has shown promise in treating viral-induced cancers, demonstrating both antiviral and anticancer activities .

属性

IUPAC Name |

3-chlorooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-4-1-2-6-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHNWFFKQCPXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335300 | |

| Record name | 3-Chlorotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19311-38-7 | |

| Record name | 3-Chlorotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure and molecular formula of 3-chlorotetrahydrofuran?

A1: this compound is a heterocyclic compound with a five-membered ring containing four carbon atoms, one oxygen atom, and a chlorine atom substituted at the 3-position. Its molecular formula is C4H7ClO.

Q2: Can you describe some common synthetic routes to obtain 2-alkoxy-3-chlorotetrahydrofurans?

A: Research has focused on the synthesis of substituted derivatives, particularly 2-alkoxy-3-chlorotetrahydrofurans. These compounds are often synthesized from readily available starting materials like furanidines. [, ]

Q3: How does the choice of solvent influence the synthesis of 2-alkoxy-3-chlorotetrahydrofurans?

A: The ratio of cis and trans isomers of 2-alkoxy-3-chlorotetrahydrofurans can be influenced by the solvent used during synthesis. This highlights the importance of solvent selection in controlling the stereochemical outcome of the reaction. []

Q4: What are some reactions that 2-alkoxy-3-chlorotetrahydrofurans can undergo?

A4: These compounds exhibit reactivity with various reagents:

- Phenyllithium: Reactions with phenyllithium can result in the opening of the tetrahydrofuran ring, offering pathways to new synthetic targets. [, ]

- Hydrogenolysis: Ethereal solutions of chloroalane can be used for the hydrogenolysis of acetals derived from this compound. []

- Nucleophilic Substitution: The chlorine atom in the 3-position can undergo nucleophilic substitution reactions, providing a way to introduce different substituents at that position. []

Q5: What is the stereochemical outcome of ring-opening reactions of 2-substituted 3-halogenotetrahydropyrans and -furans?

A: While ring-opening of cis and trans 2-substituted 3-halotetrahydropyrans generally shows high stereoselectivity towards (E)-5-substituted pent-4-enols, this selectivity is reduced when the substituent at the 2-position exhibits significant anomeric effects or lacks conformational preference. []

Q6: Can you explain the observed stereoselectivity in the ring-opening of 3-halogenotetrahydropyrans?

A: The stereoselectivity is attributed to a mechanism involving a rapidly inverting 3-carbanion intermediate. This carbanion forms quickly from both cis and trans isomers. The ring-opening, although fast, is slower than the carbanion inversion, meaning it occurs before conformational changes. As a result, the (E)/(Z) configuration of the resulting unsaturated alcohol is determined by the initial conformation of the tetrahydropyran. []

Q7: Why does the ring-opening of 2-alkyl-3-chlorotetrahydrofurans not exhibit the same stereoselectivity?

A: Unlike their tetrahydropyran counterparts, 2-alkyl-3-chlorotetrahydrofurans exist in conformational equilibria, leading to a lack of stereoselectivity in their ring-opening reactions. []

Q8: How can the ring-opening reaction be applied in synthesis?

A: This reaction is a valuable synthetic tool. For instance, it has been utilized in the synthesis of pheromones like (±)-exo- and (±)-endo-brevicomin, showcasing its applicability in constructing complex molecules. []

Q9: Has this compound been explored for its antiviral properties?

A: While this compound itself hasn't been extensively studied for antiviral activity, a derivative, 2-(this compound-2-yl)-4-tosyl-5-(perfluoropropyl)-1,2,3-triazole (G29), has shown moderate activity against human adenovirus type 5 (HAdV-5). []

Q10: What is the mechanism of action of G29 against HAdV-5?

A: G29 appears to act through multiple mechanisms. It inhibits the formation of viral inclusion bodies, reduces the production of new virus particles, and helps normalize the cell cycle in infected cells, limiting viral replication. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。